molecular formula C13H14N2O2S B5865536 4-(4-tert-butylpyridin-1-ium-1-yl)-5-formyl-1,3-thiazol-2-olate

4-(4-tert-butylpyridin-1-ium-1-yl)-5-formyl-1,3-thiazol-2-olate

Cat. No.: B5865536
M. Wt: 262.33 g/mol
InChI Key: ZBNSFRVBKKUTEC-UHFFFAOYSA-N
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Description

4-(4-tert-butylpyridin-1-ium-1-yl)-5-formyl-1,3-thiazol-2-olate is a complex organic compound that features a pyridinium ion, a thiazole ring, and a formyl group

Properties

IUPAC Name

4-(4-tert-butylpyridin-1-ium-1-yl)-5-formyl-1,3-thiazol-2-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-13(2,3)9-4-6-15(7-5-9)11-10(8-16)18-12(17)14-11/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNSFRVBKKUTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=[N+](C=C1)C2=C(SC(=N2)[O-])C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-tert-butylpyridin-1-ium-1-yl)-5-formyl-1,3-thiazol-2-olate typically involves multi-step organic reactions. The starting materials often include tert-butylpyridine and thiazole derivatives. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often using automated systems to control reaction conditions precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-butylpyridin-1-ium-1-yl)-5-formyl-1,3-thiazol-2-olate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Conversion to carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

4-(4-tert-butylpyridin-1-ium-1-yl)-5-formyl-1,3-thiazol-2-olate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-(4-tert-butylpyridin-1-ium-1-yl)-5-formyl-1,3-thiazol-2-olate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butyl-1-(3-sulfopropyl)pyridinium hydroxide: A compound with a similar pyridinium structure but different functional groups.

    2,6-di-tert-butyl-4-(4-(methylthio)benzylidene)cyclohexa-2,5-dien-1-one: Another compound with tert-butyl groups and a different core structure.

Uniqueness

4-(4-tert-butylpyridin-1-ium-1-yl)-5-formyl-1,3-thiazol-2-olate is unique due to its combination of a pyridinium ion, a thiazole ring, and a formyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

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